O-(but-3-en-1-yl)hydroxylamine CAS number and structure
O-(but-3-en-1-yl)hydroxylamine CAS number and structure
CAS Number: 113211-41-9 (Hydrochloride salt) | 128080-06-8 (Free base)
Executive Summary
O-(but-3-en-1-yl)hydroxylamine is a bifunctional chemical probe widely utilized in chemical biology and bioconjugation. It features a hydroxylamine (
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug development and proteomic research.
Part 1: Chemical Identity & Physicochemical Properties[1]
The compound is most stable and commercially available as its hydrochloride salt. The free base is prone to oxidation and should be generated in situ or stored under inert atmosphere.
Table 1: Core Technical Specifications
| Property | Specification |
| IUPAC Name | O-(but-3-en-1-yl)hydroxylamine hydrochloride |
| Common Synonyms | 4-Aminooxy-1-butene HCl; O-3-Butenylhydroxylamine |
| CAS Number (HCl) | 113211-41-9 |
| CAS Number (Free Base) | 128080-06-8 |
| Molecular Formula | |
| Molecular Weight | 123.58 g/mol (HCl salt); 87.12 g/mol (Free base) |
| SMILES | C=CCCON.Cl |
| Appearance | White to off-white hygroscopic crystalline solid |
| Solubility | Highly soluble in water, methanol, DMSO; sparingly soluble in |
| Storage Conditions | -20°C, under nitrogen/argon; protect from moisture |
Part 2: Synthesis & Production Protocols
While direct alkylation of hydroxylamine is possible, it often leads to O,N-dialkylation mixtures. The Gabriel Synthesis approach (via N-hydroxyphthalimide) is the industry standard for high-purity production, ensuring exclusive O-alkylation.
Protocol: Phthalimide-Mediated Synthesis
Objective: Synthesis of O-(but-3-en-1-yl)hydroxylamine hydrochloride on a 10 mmol scale.
Phase 1: Nucleophilic Substitution (
)
-
Reagents: Dissolve N-hydroxyphthalimide (1.63 g, 10 mmol) and anhydrous potassium carbonate (
, 2.07 g, 15 mmol) in DMF (20 mL). -
Addition: Add 4-bromo-1-butene (1.52 mL, 15 mmol) dropwise at room temperature.
-
Reaction: Heat to 50°C and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1). The starting phthalimide spot (
) should disappear, replaced by the less polar product ( ). -
Workup: Dilute with water (100 mL) to precipitate the intermediate N-(but-3-enyloxy)phthalimide. Filter, wash with water, and dry under vacuum.
-
Checkpoint: Yield should be >85%.[1] Product is a white solid.
-
Phase 2: Hydrazinolysis (Deprotection)
-
Cleavage: Suspend the phthalimide intermediate (from Phase 1) in MeOH (30 mL). Add hydrazine monohydrate (1.2 eq) or methylhydrazine (1.1 eq) to minimize byproducts.
-
Digestion: Stir at room temperature for 1 hour. A heavy white precipitate (phthalhydrazide byproduct) will form.
-
Isolation: Filter off the precipitate. Acidify the filtrate immediately with 4M HCl in dioxane to pH 2–3.
-
Purification: Concentrate the filtrate to dryness. Recrystallize the residue from EtOH/
to obtain the pure hydrochloride salt.
Synthesis Workflow Diagram
The following Graphviz diagram illustrates the critical pathway and decision nodes for this synthesis.
Figure 1: Step-wise synthesis via the Gabriel amine method ensuring exclusive O-alkylation.
Part 3: Mechanism of Action & Reactivity
Oxime Ligation (Chemoselective Bioconjugation)
The primary utility of O-(but-3-en-1-yl)hydroxylamine lies in its ability to react with aldehydes and ketones to form thermodynamically stable oximes . Unlike imines, which hydrolyze easily, oximes are stable in physiological pH (pH 5–7.4), making them ideal for protein labeling.
-
Mechanism: The nucleophilic nitrogen of the hydroxylamine attacks the electrophilic carbonyl carbon.
-
Acid Catalysis: The reaction is most efficient at pH 4.5–5.0. Aniline is often used as a nucleophilic catalyst to accelerate the rate-determining dehydration step.
Secondary Functionalization (The Alkene Handle)
Once the hydroxylamine is tethered to a biomolecule (e.g., a glycoprotein), the terminal alkene remains available for:
-
Thiol-Ene Click: Radical-mediated addition of thiols (e.g., cysteine residues or thiol-drugs) across the double bond.
-
Olefin Metathesis: Cross-metathesis with other alkene-bearing payloads using Grubbs catalysts.
Reaction Pathway Diagram[7]
Figure 2: The dual-functional reactivity pathway: Oxime ligation followed by alkene derivatization.
Part 4: Applications in Chemical Biology
Metabolic Oligosaccharide Engineering (MOE)
Researchers use O-alkenyl hydroxylamines to probe glycosylation pathways. While azide/alkyne sugars are more common, the hydroxylamine handle offers an alternative orthogonal pair when reacting with ketone-tagged sugars (e.g., sialic acid derivatives).
Fragment-Based Drug Discovery (FBDD)
The compound serves as a "linker" in the synthesis of PROTACs (Proteolysis Targeting Chimeras) or other bifunctional inhibitors. The 4-carbon chain provides optimal spacing to avoid steric clash between the two functional domains.
IDO1 Inhibition
Recent studies indicate that O-alkylhydroxylamines can act as mechanism-based inhibitors of Indoleamine 2,3-dioxygenase-1 (IDO1), a target in cancer immunotherapy.[2] The hydroxylamine moiety coordinates with the heme iron, disrupting the catalytic cycle.
Part 5: Handling, Stability & Safety
Stability Profile
-
Hygroscopicity: The HCl salt is extremely hygroscopic. It must be weighed quickly and stored in a desiccator.
-
Free Base Instability: The free base oxidizes slowly in air. Always generate it immediately prior to use by neutralizing the salt with an equivalent of base (e.g.,
or Pyridine).
Safety Precautions
-
Toxicity: Hydroxylamines are potential mutagens and skin sensitizers. They can cause methemoglobinemia if absorbed or ingested.
-
PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.
-
Disposal: Quench excess hydroxylamine with acetone (forming the oxime) before disposal into organic waste streams.
References
-
Synthesis & Properties: Albrecht, S., Defoin, A., & Tarnus, C. (2006).[3][4] Simple Preparation of O-Substituted Hydroxylamines from Alcohols. Synthesis, 2006(10), 1635-1638.
-
Oxime Ligation Mechanism: Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523-7526.
-
IDO1 Inhibition: Malachowski, W. P., et al. (2016). O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1.[2] ChemMedChem, 11(10), 1094-1105.
-
Chemical Identity: PubChem Compound Summary for CID 14074427, O-But-3-en-1-ylhydroxylamine.
Sources
- 1. CN1239715A - Synthesis process of N-hydroxyl phthalimide - Google Patents [patents.google.com]
- 2. O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simple Preparation of O-Substituted Hydroxylamines from Alcohols [organic-chemistry.org]
- 4. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds [organic-chemistry.org]
